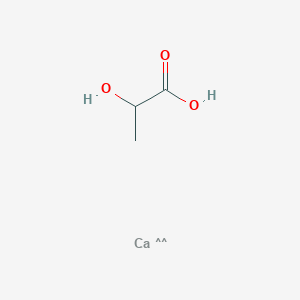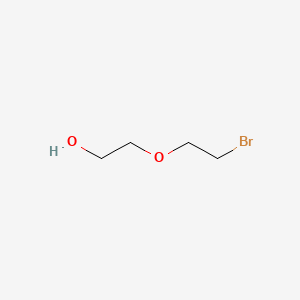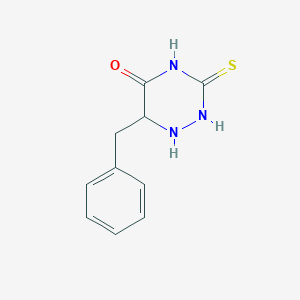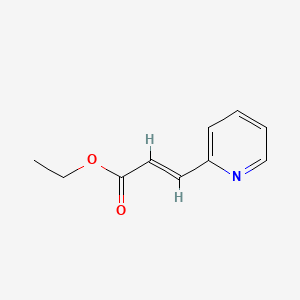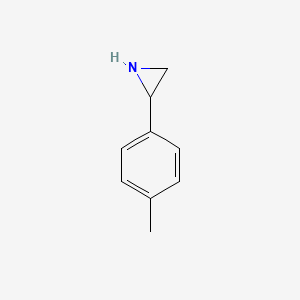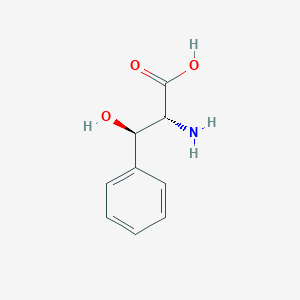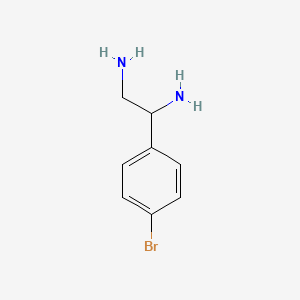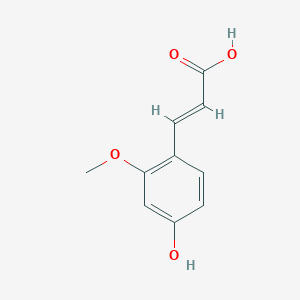
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid
Overview
Description
“3-(4-Hydroxy-2-methoxyphenyl)acrylic acid”, also known as Ferulic acid, is an organic compound with the formula (CH3O)HOC6H3CH=CHCO2H . It is a derivative of an amino acid and has stability and biological activity . It is often used as a drug synthesis intermediate .
Molecular Structure Analysis
The molecular formula of “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” is C10H10O4 . The structure includes a methoxy group (-OCH3) and a hydroxy group (-OH) attached to a phenyl ring, which is further connected to an acrylic acid group .Chemical Reactions Analysis
The specific chemical reactions involving “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” can depend on various factors such as the reaction conditions and the presence of other reactants . For instance, it has been reported that the acids with nucleophilic counterions readily quench by EDA and form byproducts .Physical And Chemical Properties Analysis
The molecular weight of “3-(4-Hydroxy-2-methoxyphenyl)acrylic acid” is 194.1840 . Other physical and chemical properties such as melting point, boiling point, and solubility may vary depending on the specific conditions .Scientific Research Applications
Antioxidant and Free Radical Scavenging Activity
Ferulic acid exhibits potent antioxidant properties due to its ability to scavenge free radicals. It helps protect cells and tissues from oxidative damage, making it valuable in preventing age-related diseases, neurodegenerative conditions, and skin aging .
Anti-Inflammatory Effects
Research suggests that ferulic acid has anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines. It may be useful in managing inflammatory disorders, such as arthritis and inflammatory bowel diseases .
Photoprotective Properties
Ferulic acid offers photoprotection against UV radiation. It enhances the stability of sunscreens and reduces UV-induced skin damage. Cosmetic and skincare formulations often incorporate ferulic acid for its protective effects .
Cancer Prevention and Treatment
Ferulic acid shows promise as a chemopreventive agent. It inhibits cancer cell growth, induces apoptosis, and modulates signaling pathways. Research focuses on its potential role in preventing and treating various cancers, including breast, colon, and skin cancers .
Neuroprotective Effects
Ferulic acid crosses the blood-brain barrier and exerts neuroprotective effects. It may enhance cognitive function, protect against neurodegenerative diseases (such as Alzheimer’s and Parkinson’s), and promote neuronal survival .
Wound Healing and Tissue Regeneration
Ferulic acid accelerates wound healing by promoting collagen synthesis and angiogenesis. It also aids tissue repair and regeneration, making it relevant in wound care and tissue engineering .
Food Preservation and Antimicrobial Activity
In the food industry, ferulic acid acts as a natural preservative due to its antimicrobial properties. It inhibits the growth of spoilage microorganisms and extends the shelf life of food products .
Mechanism of Action
Target of Action
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid, also known as Hydroferulic acid , is a derivative of 2-methoxyphenols It is known that 2-methoxyphenols and their derivatives have antioxidant properties , suggesting that they may target reactive oxygen species (ROS) and related oxidative stress pathways.
Mode of Action
Antioxidants interact with free radicals, terminating their reaction and converting them into harmless molecules by offering an electron . This reduces oxidative stress, protecting cells from oxidative damage .
Biochemical Pathways
Oxidative stress occurs when there is an imbalance between the formation and detoxification of free radical species, leading to cellular damage . By neutralizing these free radicals, antioxidants like 3-(4-Hydroxy-2-methoxyphenyl)acrylic acid can help restore balance and prevent damage.
Result of Action
Given its potential antioxidant activity, it may help protect cells from oxidative damage, which can lead to various diseases such as cancer, atherosclerosis, aging, immunosuppression, inflammation, ischemic heart disease, diabetes, and neurodegenerative disorders .
properties
IUPAC Name |
(E)-3-(4-hydroxy-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDKFNWQAKHTBC-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxy-2-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



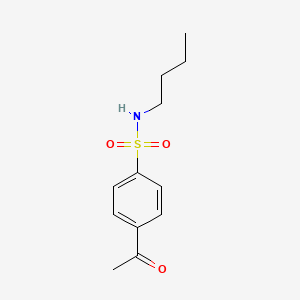
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/structure/B3281375.png)
![2-[Methyl(phenyl)amino]benzoic acid](/img/structure/B3281389.png)
